N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
Description
N-(2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked via a sulfonylethyl group to a 4-(pyridin-2-yl)piperazine moiety. This structural architecture combines a pyrazine ring (a nitrogen-rich aromatic system) with a piperazine ring substituted at the 4-position with a pyridinyl group. The sulfonyl ethyl spacer likely enhances solubility and modulates steric interactions, while the pyridinyl-piperazine motif is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c23-16(14-13-17-5-6-18-14)20-7-12-26(24,25)22-10-8-21(9-11-22)15-3-1-2-4-19-15/h1-6,13H,7-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQWJWJYKQIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the Pyrazine-2-carboxamide Core: This can be achieved by reacting pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using pyridine-2-ylpiperazine as a starting material.
Sulfonylation: The sulfonyl group is added via sulfonyl chloride reagents in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring undergoes SNAr reactions under basic conditions. Reactivity is enhanced at electron-deficient positions, particularly when adjacent to electron-withdrawing groups.
Piperazine Functionalization
The piperazine moiety participates in coupling reactions, enabling structural diversification:
Buchwald–Hartwig Amination
Used to introduce aryl/heteroaryl groups to the piperazine nitrogen.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Yield | 65–85% (optimized for electron-deficient aryl halides) |
Copper-Mediated Coupling
A cost-effective alternative for arylpiperazine synthesis:
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Solvent | DMSO, 100°C |
| Scope | Compatible with nitro- and cyano-substituted aromatics |
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) undergoes hydrolysis and alkylation:
Acid-Catalyzed Hydrolysis
Cleavage of the sulfonamide bond under strong acidic conditions:
| Parameter | Value |
|---|---|
| Reagents | Concentrated HCl, H₂SO₄ |
| Conditions | Reflux, 6–12 hrs |
| Product | Pyrazine-2-carboxylic acid + sulfonic acid derivative |
Alkylation
Reaction with alkyl halides to form N-alkylated sulfonamides:
| Parameter | Value |
|---|---|
| Reagents | R-X (alkyl halides), K₂CO₃ |
| Solvent | Acetonitrile, 60°C |
| Yield | 70–90% (dependent on steric hindrance) |
Pyrazine Ring Oxidation
Controlled oxidation modifies the pyrazine core:
| Parameter | Value |
|---|---|
| Reagent | KMnO₄ in acidic medium |
| Product | Pyrazine N-oxide derivatives |
| Selectivity | Positional selectivity depends on substituent effects |
Piperazine Reduction
Catalytic hydrogenation reduces the piperazine ring:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C, H₂ (1 atm) |
| Conditions | Ethanol, 25°C, 4 hrs |
| Outcome | Partially saturated piperazine derivatives |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Parameter | Value |
|---|---|
| Reagents | POCl₃, PCl₅ |
| Conditions | 120°C, 8–10 hrs |
| Product | Thiazolo[5,4-b]pyrazine derivatives (anti-cancer applications) |
Research Findings and Trends
-
Synthetic Efficiency : Copper-mediated piperazine couplings offer >80% yield with reduced metal contamination compared to Pd-based methods .
-
Biological Relevance : Cyclized derivatives exhibit enhanced kinase inhibition (IC₅₀ < 100 nM) compared to the parent compound.
-
Stability : The sulfonamide group demonstrates hydrolytic stability at pH 7.4, suggesting suitability for oral drug formulations.
Scientific Research Applications
Scientific Research Applications
The applications of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide are diverse and include:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various conditions, including:
- Cancer : Inhibition of specific kinases involved in tumor growth.
- Neurological Disorders : Modulation of neurotransmitter systems due to its piperazine structure.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as:
- Protein Kinases : Critical in cellular signaling pathways.
- Carbonic Anhydrases : Involved in maintaining acid-base balance.
Biological Studies
This compound is used to explore interactions with various biological targets, facilitating the understanding of disease mechanisms.
Materials Science
Due to its unique structure, the compound may serve as a building block for developing novel materials with specific properties, such as:
- Drug Delivery Systems : Enhanced solubility and bioavailability.
- Polymeric Materials : Potential applications in coatings and composites.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that related sulfonamide derivatives significantly reduced the proliferation of cancer cell lines by targeting specific kinases.
- Neuroprotective Effects : Research indicated that piperazine-containing compounds exhibited neuroprotective properties in models of neurodegeneration.
Mechanism of Action
The mechanism of action of N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine- and pyrazine-containing carboxamides. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Linker Groups: The target compound uses a sulfonylethyl linker, whereas analogs like BD292524 () employ a sulfonylphenyl group. Sulfonylethyl linkers may improve solubility compared to bulkier aromatic linkers .
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF₃ in ) increase molecular weight and melting points (e.g., 8b: 241–242°C) due to enhanced intermolecular interactions .
- The tert-butyl group in 9c () introduces steric bulk, which may hinder receptor binding but improve metabolic stability .
Biological Relevance: WAY-100635 () demonstrates the importance of cyclohexanecarboxamide moieties in 5-HT₁A receptor targeting, whereas the target compound’s pyrazine-carboxamide core may favor interactions with other receptors (e.g., kinases or adenosine receptors) . Sulfonyl-containing analogs (e.g., BD292524) are often explored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a compound of interest due to its diverse biological activities. This compound belongs to the class of pyridinylpiperazines, which are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C19H20N6O3S2 |
| Molecular Weight | 444.53 g/mol |
| IUPAC Name | 1-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-3-(1,3-thiazol-2-yl)urea |
| DrugBank ID | DB07817 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. A study reported that certain pyrazine derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HT29 and K562, indicating strong anticancer activity .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Pyrazine derivatives have been shown to enhance neuronal survival and function by modulating oxidative stress and inflammation pathways. For example, certain derivatives improved cell viability in human neuroblastoma cells (SH-SY5Y) exposed to oxidative stress .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and compounds like this compound have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential role in treating inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
- Antioxidant Activity : The presence of pyrazine moieties contributes to the antioxidant capacity, helping to mitigate oxidative damage in cells.
- Modulation of Neurotransmitter Systems : By affecting neurotransmitter levels, these compounds may provide neuroprotective benefits.
Case Studies
Several case studies have documented the efficacy of pyrazine derivatives:
- Study on Anticancer Effects : A recent study demonstrated that a related pyrazine derivative significantly reduced tumor growth in xenograft models, achieving a tumor growth inhibition (TGI) of up to 66% .
- Neuroprotection Research : Another study found that specific pyrazine compounds enhanced the survival rate of neurons under stress conditions by upregulating protective proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide, and how can purity be ensured?
- Methodology :
- Synthesis : Adapt protocols from analogous piperazine-sulfonyl-pyrazine derivatives. For example, coupling pyrazine-2-carboxylic acid with a sulfonamide-functionalized ethylamine intermediate. Use reagents like triphenylphosphine (PPh₃) and coupling agents (e.g., EDC/HOBt) in pyridine or DMF .
- Purification : Employ normal-phase chromatography (silica gel) or reverse-phase HPLC. Monitor purity via TLC (Rf values) and confirm with LC-MS (>95% purity) .
- Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and inert atmosphere to prevent oxidation .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : Use ¹H and ¹³C NMR to verify sulfonyl, piperazine, and pyrazine moieties. Key signals: pyrazine C=O (~165 ppm), piperazine CH₂ (~3.5 ppm), sulfonyl group (~110 ppm for S=O) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 420.1 calculated for C₁₇H₂₁N₅O₃S) .
- IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹) .
Advanced Research Questions
Q. What strategies are used to study receptor binding affinity, such as for 5-HT₁A or dopamine receptors?
- Experimental Design :
- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via prosthetic groups (e.g., ¹⁸F-fluoromethylation) for PET imaging, as demonstrated for structurally related 5-HT₁A ligands like ¹⁸F-Mefway .
- Competitive Binding Assays : Use transfected HEK293 cells expressing human 5-HT₁A receptors. Measure IC₅₀ values against reference ligands (e.g., WAY-100635) .
- Data Interpretation : Compare binding kinetics (Kd, Bmax) with controls like ¹⁸F-FCWAY. Address discrepancies via molecular docking (e.g., AutoDock Vina) to identify sulfonyl-piperazine interactions with receptor pockets .
Q. How can coordination chemistry with transition metals enhance its pharmacological or material properties?
- Metal Complex Synthesis : React with Cu(II) or Ru(II) salts (e.g., CuCl₂·2H₂O) in ethanol/water. Monitor via UV-Vis (d-d transitions at ~600 nm for Cu) and cyclic voltammetry (redox peaks for Ru) .
- Applications :
- Anticancer Activity : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7). Compare IC₅₀ of free ligand vs. metal complexes .
- DNA Interaction : Use ethidium bromide displacement assays (fluorescence quenching) to assess DNA intercalation .
Q. How do structural modifications (e.g., substituents on pyridinyl or pyrazine) affect solubility and bioavailability?
- Structure-Activity Relationship (SAR) Studies :
- Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to the pyridinyl ring. Synthesize derivatives via Suzuki-Miyaura coupling .
- Assays :
- Solubility : Measure in PBS (pH 7.4) using nephelometry.
- Permeability : Caco-2 cell monolayer model for intestinal absorption .
- Data Table :
| Derivative | Solubility (mg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) |
|---|---|---|
| Parent | 0.12 | 5.8 |
| -SO₃H | 0.45 | 3.2 |
| -OH | 0.30 | 4.1 |
Methodological Challenges and Solutions
Q. How to resolve contradictory data in receptor binding vs. in vivo efficacy?
- Case Example : High in vitro 5-HT₁A affinity but poor brain uptake in rodents.
- Troubleshooting :
- Lipophilicity Adjustment : Reduce logP from 3.5 to 2.8 via PEGylation.
- BBB Penetration : Use in situ perfusion models to quantify brain/plasma ratios .
Q. What computational tools predict metabolic stability of this compound?
- In Silico Methods :
- Metabolism Prediction : SwissADME or ADMET Predictor™ to identify CYP450 substrates (e.g., CYP3A4 oxidation sites).
- Metabolite ID : LC-MS/MS (Q-TOF) with human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
